N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
CAS No.: 1173750-39-4
Cat. No.: VC5218838
Molecular Formula: C25H27ClN4O2S
Molecular Weight: 483.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173750-39-4 |
|---|---|
| Molecular Formula | C25H27ClN4O2S |
| Molecular Weight | 483.03 |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
| Standard InChI | InChI=1S/C25H27ClN4O2S/c1-5-21(23(31)27-16-11-10-15(4)18(26)13-16)33-25-29-19-9-7-6-8-17(19)22-28-20(12-14(2)3)24(32)30(22)25/h6-11,13-14,20-21H,5,12H2,1-4H3,(H,27,31) |
| Standard InChI Key | YHMGIONWUFQXNA-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C |
Introduction
Key Features:
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Molecular Formula: C22H25ClN4O2S
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Functional Groups: Amide, thioether, ketone, aromatic rings.
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Potential Properties: The combination of these functional groups suggests the compound may exhibit biological activity, particularly in enzyme inhibition or receptor binding.
Synthesis
The synthesis of similar compounds often involves:
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Formation of the imidazoquinazoline core: This is typically achieved through cyclization reactions involving quinazoline derivatives and appropriate nucleophiles.
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Introduction of the thioether linkage: This step may involve nucleophilic substitution using thiols or disulfides.
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Amide bond formation: Achieved through coupling reactions between carboxylic acid derivatives and amines.
Example Protocols:
While specific synthesis details for this compound are unavailable in the provided results, analogous compounds are synthesized using multi-step protocols involving:
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Refluxing under controlled conditions.
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Purification via recrystallization or chromatography.
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Structural confirmation using spectroscopic techniques such as NMR and LC-MS.
Biological Activity
Compounds with similar structures often exhibit pharmacological properties due to their ability to interact with biological targets such as enzymes or receptors. For example:
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The imidazoquinazoline scaffold is known for its potential in anticancer and anti-inflammatory drug development.
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Thioether linkages may enhance lipophilicity, aiding in membrane permeability and bioavailability.
Potential Applications:
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Enzyme Inhibition: The compound's structure suggests it could act as an inhibitor for enzymes like kinases or oxidases.
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Anticancer Activity: Similar compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
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Anti-inflammatory Properties: Molecular docking studies of related compounds indicate potential as inhibitors of inflammatory mediators like 5-lipoxygenase.
Analytical Characterization
To confirm its structure and purity, the following techniques are typically employed:
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NMR Spectroscopy (1H and 13C): Provides detailed information about the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (LC-MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
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X-ray Crystallography: Determines the three-dimensional arrangement of atoms in crystalline samples.
Table: Comparison with Related Compounds
Future Directions
Further research on this compound could include:
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In Vitro Testing: Screening against cancer cell lines, bacterial strains, or inflammatory models.
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Molecular Docking Studies: To predict binding affinity with biological targets such as enzymes or receptors.
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Pharmacokinetics Evaluation: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
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